
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholinophenyl)acrylamide, also known as BMAA, is a chemical compound that has gained significant attention in scientific research due to its potential neurotoxicity and involvement in the development of neurodegenerative diseases.
Scientific Research Applications
Corrosion Inhibition
One application is in the field of corrosion inhibition. A study investigated the impact of synthetic acrylamide derivatives on copper corrosion in nitric acid solutions. These compounds, including similar acrylamide derivatives, have shown to be effective corrosion inhibitors for copper, suggesting potential industrial applications in protecting metals from corrosion (Abu-Rayyan et al., 2022).
Polymer Science and Materials Engineering
In polymer science, acrylamide derivatives have been utilized in the synthesis of copolymers for ultraviolet-curable pigmented coatings. These copolymers exhibit properties suitable for applications in coatings, indicating their utility in materials engineering and surface science applications (Angiolini et al., 1997).
Pharmaceutical Research
Acrylamide derivatives have been explored for their pharmaceutical applications, including as intermediates in the synthesis of tyrosine kinase inhibitors. Such compounds have shown potential in cancer therapy, highlighting their significance in drug development (Smaill et al., 2001).
Antioxidant Properties
Research has also uncovered the antioxidant activity of bromophenols, compounds related in structure to acrylamide derivatives, isolated from marine red algae. These compounds exhibit potent antioxidant activities, suggesting their potential in food preservation and as natural health supplements (Li et al., 2011).
Properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O3/c1-25-19-8-2-15(14-18(19)21)3-9-20(24)22-16-4-6-17(7-5-16)23-10-12-26-13-11-23/h2-9,14H,10-13H2,1H3,(H,22,24)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUVTUJGYLSCLX-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2955368.png)
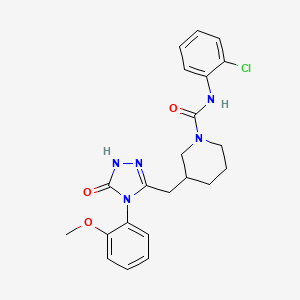

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955375.png)
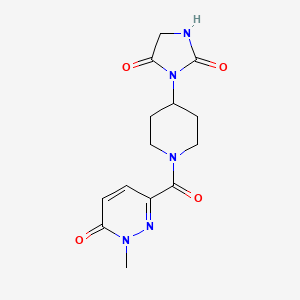

amine](/img/structure/B2955381.png)
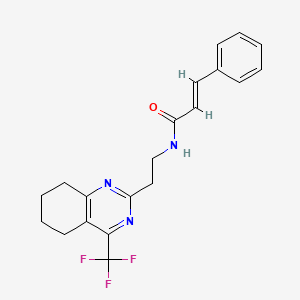
![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/no-structure.png)
![3-[3-Oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2955385.png)
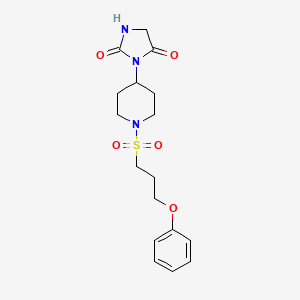
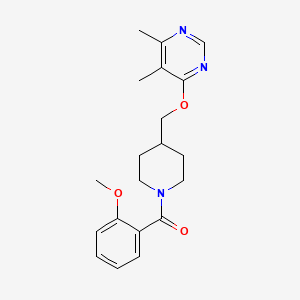
![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)
